Altropane

Description

Properties

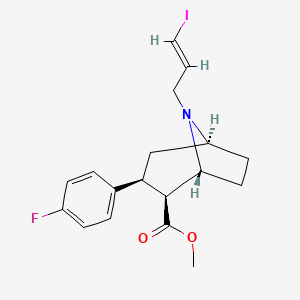

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(E)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2+/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQLIPQFXVKRKJ-UNSMHXHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C/I)C[C@@H]1C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027571 | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180468-34-2 | |

| Record name | Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-[(2E)-3-iodo-2-propen-1-yl]-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180468-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180468342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altropane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Altropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q4092099O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Altropane's Interaction with Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Altropane, a potent and selective ligand for the dopamine transporter (DAT). Altropane, a phenyltropane derivative, has emerged as a critical tool in neuroscience research and clinical diagnostics, primarily for its application in single-photon emission computed tomography (SPECT) imaging to assess the integrity of the dopaminergic system. This document provides a comprehensive overview of its binding characteristics, the experimental methodologies used to elucidate its function, and visual representations of key processes.

Core Mechanism of Action: Competitive Inhibition of Dopamine Reuptake

Altropane functions as a competitive inhibitor at the dopamine transporter.[1] The primary role of DAT is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.[1][2] By binding to the DAT, Altropane physically blocks the re-entry of dopamine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This mechanism is foundational to its use in both research and diagnostic imaging.[3]

The high affinity and selectivity of Altropane for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it a particularly valuable tool.[4][5] This selectivity ensures that its effects are predominantly localized to dopaminergic pathways, providing a clear and specific signal in imaging studies.[5]

Quantitative Data Summary: Binding Affinity and Potency

The following table summarizes the in vitro binding affinity (Kd and Ki) and potency (IC50) of Altropane for the dopamine transporter, as reported in various studies. These values are critical for understanding the ligand's interaction with its target and for comparing its efficacy to other DAT ligands.

| Parameter | Value (nM) | Species/Tissue | Radioligand | Reference |

| Kd | 5.33 ± 0.55 | Cynomolgus Monkey (Striatum) | [125I]Altropane | [4] |

| Kd | 4.96 ± 0.38 | Human (Putamen) | [125I]Altropane | [6] |

| IC50 (E-isomer) | 6.62 ± 0.78 | Cynomolgus Monkey (Striatum) | [125I]Altropane | [4] |

| IC50 (Z-isomer) | 52.6 ± 0.3 | Cynomolgus Monkey (Striatum) | [125I]Altropane | [4] |

| IC50 | 6.62 ± 0.78 | Rhesus Monkey | [11C,127I]Altropane | [5] |

Note: Kd (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. Ki (inhibition constant) is a measure of the binding affinity of an inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The characterization of Altropane's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Altropane for the dopamine transporter.

Objective: To determine the Kd and Bmax (maximum number of binding sites) of [125I]Altropane binding to dopamine transporters in primate brain tissue.

Materials:

-

Frozen primate striatal tissue

-

[125I]Altropane (radioligand)

-

Unlabeled Altropane or a suitable competitor (e.g., cocaine) for determining non-specific binding

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Homogenizer

-

Centrifuge

-

Glass fiber filters

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Thaw frozen striatal tissue on ice.

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in fresh assay buffer.

-

Repeat the centrifugation and resuspension steps.

-

Determine the protein concentration of the final membrane preparation using a standard protein assay.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and a range of [125I]Altropane concentrations for saturation analysis.

-

For total binding , add a known amount of membrane protein (e.g., 50-100 µg) and varying concentrations of [125I]Altropane to the assay buffer.

-

For non-specific binding , add the same components as for total binding, plus a high concentration of unlabeled Altropane or competitor (e.g., 10 µM cocaine) to saturate the specific binding sites.

-

Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of [125I]Altropane.

-

Analyze the data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax.

-

Dopamine Uptake Inhibition Assay

This assay measures the functional effect of Altropane on the ability of the dopamine transporter to take up dopamine.

Objective: To determine the IC50 value of Altropane for the inhibition of [3H]dopamine uptake in cells expressing the dopamine transporter.

Materials:

-

Cell line stably expressing the human dopamine transporter (e.g., HEK-293 cells)

-

[3H]Dopamine (radiolabeled substrate)

-

Unlabeled dopamine

-

Altropane

-

Assay Buffer: Krebs-Ringer-HEPES buffer (containing NaCl, KCl, CaCl2, MgSO4, KH2PO4, HEPES, and glucose, pH 7.4)

-

Cell culture plates (e.g., 24- or 48-well)

-

Lysis buffer (e.g., 1% SDS)

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Cell Culture:

-

Culture the DAT-expressing cells in appropriate media until they reach a suitable confluency in the culture plates.

-

-

Uptake Assay:

-

On the day of the experiment, wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with various concentrations of Altropane (or vehicle for control) for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [3H]dopamine to each well.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly aspirating the assay medium and washing the cells with ice-cold assay buffer.

-

Lyse the cells by adding lysis buffer to each well.

-

-

Counting:

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [3H]dopamine taken up at each concentration of Altropane.

-

Plot the percentage of inhibition of dopamine uptake versus the logarithm of the Altropane concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Dopamine reuptake at the synapse and competitive inhibition by Altropane.

Caption: Workflow of a typical radioligand binding assay for Altropane.

Caption: Workflow for SPECT imaging with Altropane in a clinical setting.

References

- 1. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Parkinson's disease and dopamine transporter neuroimaging – a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Altropane used for? [synapse.patsnap.com]

- 4. Altropane, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Altropane, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Altropane's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Altropane's binding affinity, focusing on its interaction with key monoamine transporters. Altropane is a potent and selective dopamine reuptake inhibitor, and its binding characteristics are crucial for its application as a diagnostic imaging agent for neurological disorders such as Parkinson's disease.[1][2]

Core Mechanism of Action

Altropane functions by selectively binding to the dopamine transporter (DAT) on presynaptic neurons.[1] This binding action blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels. In the context of diagnostic imaging, radiolabeled Altropane allows for the visualization and quantification of DAT density, which is a key biomarker for the health of dopaminergic neurons.[1]

Quantitative Binding Affinity Data

The following tables summarize the in vitro binding affinities of Altropane for the dopamine transporter (DAT) and its selectivity over the serotonin transporter (SERT). These values were determined in preclinical studies using brain tissue from cynomolgus monkeys and postmortem human brain tissue.

Table 1: Altropane Binding Affinity for Dopamine Transporter (DAT)

| Species | Tissue | Ligand | Parameter | Value (nM) | Reference |

| Cynomolgus Monkey | Striatum | Unlabeled Altropane (E-isomer) | IC50 | 6.62 ± 0.78 | [3] |

| Cynomolgus Monkey | Striatum | [125I]altropane | K_D_ | 5.33 ± 0.55 | [3] |

| Human | Putamen | [125I]altropane | K_D_ | 4.96 ± 0.38 | [4] |

Table 2: Altropane Selectivity for Dopamine Transporter (DAT) vs. Serotonin Transporter (SERT)

| Species | Tissue | Selectivity Ratio (DAT:SERT) | Reference |

| Cynomolgus Monkey | Striatum | 28-fold | [3] |

Binding affinity for the norepinephrine transporter (NET) was not explicitly reported in the reviewed preclinical studies.

Experimental Protocols

The binding affinity of Altropane is primarily determined through in vitro radioligand binding assays. Below is a detailed methodology synthesized from preclinical evaluations.

Radioligand Competition Binding Assay

This assay measures the ability of unlabeled Altropane to displace a radiolabeled ligand from the dopamine transporter.

1. Tissue Preparation:

-

Brain tissue rich in dopamine transporters (e.g., striatum or putamen) is dissected.[3][4]

-

The tissue is homogenized in a cold buffer solution and centrifuged to isolate the cell membranes containing the transporters.[4]

2. Assay Procedure:

-

The membrane preparations are incubated with a known concentration of a radiolabeled ligand that binds to the dopamine transporter (e.g., [125I]altropane or [3H]WIN 35,428).[3][4]

-

Increasing concentrations of unlabeled Altropane are added to compete with the radiolabeled ligand for binding to the DAT.

-

The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The concentration of unlabeled Altropane that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Mechanism of Action: Dopamine Reuptake Inhibition

The following diagram illustrates the primary mechanism of action of Altropane at the dopaminergic synapse.

Caption: Altropane blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Experimental Workflow: Competitive Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay used to determine Altropane's binding affinity.

Caption: Workflow for determining Altropane's binding affinity via competitive assay.

Logical Relationship: SPECT Imaging Principle

This diagram illustrates the logical relationship between DAT density, Altropane binding, and the resulting SPECT image in the diagnosis of Parkinson's disease.

Caption: Relationship between DAT density, Altropane binding, and SPECT signal.

References

- 1. What is Altropane used for? [synapse.patsnap.com]

- 2. Rapid detection of Parkinson's disease by SPECT with altropane: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altropane, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altropane, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Altropane as a Biomarker for Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane (IACFT: E-N-iodoallyl-2β-carbomethoxy-3β-(4-fluorophenyl)tropane) is a potent and selective radiopharmaceutical agent designed for in vivo imaging of the dopamine transporter (DAT).[1][2] The dopamine transporter is a presynaptic protein crucial for regulating dopamine levels in the brain by facilitating its reuptake from the synaptic cleft.[3] In several neurodegenerative diseases, most notably Parkinson's disease (PD), the density of these transporters is significantly reduced due to the progressive loss of dopaminergic neurons.[1][3] This makes the DAT an invaluable biomarker for disease diagnosis, monitoring progression, and evaluating therapeutic interventions.[2][3]

Altropane, labeled with a radioisotope such as Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) or Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET), binds with high affinity and selectivity to the DAT.[1][4] This allows for the visualization and quantification of DAT density in dopamine-rich regions of the brain, primarily the striatum (caudate and putamen).[1][5] The resulting images provide a direct measure of dopaminergic neuron integrity.[3]

This technical guide provides an in-depth overview of Altropane's application as a biomarker, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Mechanism of Action and Signaling Pathway

Altropane's utility as a biomarker is rooted in its specific interaction with the dopamine transporter. As a cocaine analog, it functions as a potent dopamine transport inhibitor.[2][5] When radiolabeled and administered intravenously, Altropane crosses the blood-brain barrier and binds to DATs on presynaptic dopaminergic neurons in the striatum.[1][2] The radioisotope's decay is then detected by SPECT or PET scanners, generating an image that reflects the density and distribution of DATs.

In a healthy brain, there is a high concentration of DATs in the striatum, leading to a strong signal in Altropane imaging. In Parkinson's disease, the degeneration of dopaminergic neurons originating in the substantia nigra leads to a marked reduction in striatal DATs.[1][6] This results in a significantly decreased Altropane signal, particularly in the posterior putamen, a pattern characteristic of PD.[5]

Caption: Altropane's journey from injection to brain imaging.

Quantitative Data

The following tables summarize key quantitative data for Altropane from various studies.

Table 1: Binding Affinity and Selectivity

| Parameter | Value | Brain Region | Species | Reference |

|---|---|---|---|---|

| K D | 4.96 ± 0.38 nM | Human Putamen | Human | [1] |

| K D | 5.33 ± 0.55 nM | Striatum | Cynomolgus Monkey | [2] |

| IC₅₀ | 6.62 ± 0.78 nM | Striatum | Cynomolgus Monkey | [2][4] |

| B MAX | 212 ± 41.1 pmol/g | Human Putamen | Human | [1] |

| B MAX | 301 pmol/g | Striatum | Cynomolgus Monkey | [2] |

| Dopamine:Serotonin Transporter Selectivity | 28-fold | Striatum | Cynomolgus Monkey |[2] |

Table 2: [¹²⁵I]Altropane Binding in Postmortem Brain Tissue

| Condition | Brain Region | Binding (% of Normal) | Reference |

|---|---|---|---|

| Parkinson's Disease | Putamen | 13% | [1] |

| Parkinson's Disease | Caudate Nucleus | 17% | [1] |

| Parkinson's Disease | Nucleus Accumbens | 25% |[1] |

Table 3: SPECT Imaging Data in Human Subjects

| Parameter | Healthy Volunteers (Age-corrected) | Parkinson's Disease Patients (Age-corrected) | Reference |

|---|---|---|---|

| Binding Potential (BP) - Method 1 | 1.83 ± 0.22 | 0.83 ± 0.06 | [5] |

| Binding Potential (BP) - Method 2 | 2.09 ± 0.20 | 0.84 ± 0.07 | [5] |

| Age-related Reduction in BP | 7.6% per decade | N/A |[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of Altropane as a biomarker. Below are generalized protocols for key experiments.

Radiosynthesis of [¹¹C]Altropane

This protocol describes the labeling of Altropane with Carbon-11 for PET imaging.

-

Precursor Preparation: The methyl ester bond of [¹²⁷I]Altropane is hydrolyzed using HCl to create a suitable precursor for [¹¹C] labeling.[4]

-

Radiolabeling: The precursor is treated with [¹¹C]CH₃I (Carbon-11 methyl iodide) to introduce the [¹¹C] methyl ester group.[4]

-

Purification: The resulting [¹¹C]Altropane is purified using High-Performance Liquid Chromatography (HPLC).[4]

-

Quality Control: The final product's radiochemical purity and specific activity are determined. A radiochemical purity of >95% and a specific activity of >1,000 mCi/µmol are typically achieved.[4] The entire synthesis and purification process is usually completed within approximately 30 minutes.[4]

Caption: Workflow for the radiosynthesis of [¹¹C]Altropane.

In Vivo SPECT Imaging Protocol for Human Subjects

This protocol outlines the steps for acquiring and analyzing Altropane SPECT images in a clinical research setting.

-

Subject Preparation:

-

Radiotracer Administration:

-

Image Acquisition:

-

Blood Sampling (for quantitative analysis):

-

Image Reconstruction and Analysis:

-

Reconstruct the acquired SPECT data.

-

Define regions of interest (ROIs) for the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.[5]

-

Calculate the Binding Potential (BP), an indicator of B'max/K D, using methods like a linear graphical analysis for reversible ligands or by fitting tissue time-activity curves.[5] Automated objective striatal analysis software can also be used for standardized and reproducible quantification.[11]

-

Caption: A typical experimental workflow for human SPECT imaging.

Applications in Neurodegenerative Diseases

Parkinson's Disease (PD) and Parkinsonian Syndromes

The primary application of Altropane is in the early and accurate diagnosis of Parkinson's disease.[3] Clinical symptoms of PD often appear only after a substantial loss (70-80%) of dopaminergic neurons.[6] Altropane imaging can detect this loss of DATs before significant clinical disability occurs.[5][6]

It is particularly valuable in differentiating PD from other conditions with similar motor symptoms, such as essential tremor, which do not involve a loss of dopaminergic neurons.[12] Altropane SPECT can also help distinguish between various Parkinsonian syndromes, such as Multiple System Atrophy (MSA) and Progressive Supranuclear Palsy (PSP), which also show dopaminergic deficits.[3][12]

Other Potential Applications

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Research has explored Altropane's use in ADHD, where studies have suggested an increase in DAT density in the brains of adult patients compared to healthy controls.[6][8] This is in stark contrast to the decrease seen in PD.

-

Disease Progression and Therapeutic Monitoring: By quantifying DAT density over time, Altropane imaging can serve as a biomarker to track the progression of PD.[3] It also holds promise for evaluating the efficacy of neuroprotective or restorative therapies in clinical trials.[3]

Conclusion

Altropane is a highly effective and selective radioligand for imaging the dopamine transporter with PET and SPECT. Its ability to provide a quantitative measure of dopaminergic neuronal integrity makes it a powerful biomarker for the early diagnosis of Parkinson's disease and for differentiating it from other movement disorders.[5][6] The detailed protocols and quantitative data presented in this guide underscore its value for researchers, clinicians, and professionals in drug development. Ongoing research continues to refine its applications and may further establish its role in monitoring disease progression and assessing novel therapeutic interventions for a range of neurodegenerative and neuropsychiatric disorders.[3]

References

- 1. Altropane, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Altropane, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Altropane used for? [synapse.patsnap.com]

- 4. [(11)C, (127)I] Altropane: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid detection of Parkinson's disease by SPECT with altropane: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of Technology Transfer | Better World [autm.net]

- 7. ALTROPANE® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]

- 8. | BioWorld [bioworld.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Altropane Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. ALSERES Pharmaceuticals, Inc. Initiates the ALTROPANE(R) POET-2 Phase III Clinical Trial Program - BioSpace [biospace.com]

The Discovery and Development of Altropane for SPECT Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altropane, chemically known as (E)-N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, is a potent and selective radioligand developed for the in vivo imaging of the dopamine transporter (DAT). The dopamine transporter is a key protein in the regulation of dopamine neurotransmission, and its density is significantly reduced in neurodegenerative conditions such as Parkinson's disease. This technical guide provides an in-depth overview of the discovery, development, and application of Altropane, particularly its iodine-123 ([¹²³I]) labeled form, as a Single Photon Emission Computed Tomography (SPECT) imaging agent for the assessment of dopaminergic neurodegeneration.

Discovery and Rationale for Development

Altropane was developed as an analog of the potent dopamine transporter inhibitor WIN 35,428. The rationale behind its development was to create a radiotracer with high affinity and selectivity for the dopamine transporter, coupled with favorable pharmacokinetic properties for SPECT imaging.[1] The introduction of an N-iodoallyl group allows for radioiodination with isotopes such as iodine-123, a gamma-emitter suitable for SPECT imaging.[2] Early diagnosis of Parkinson's disease is challenging, and a reliable biomarker for the integrity of the dopaminergic system is of high clinical importance. Altropane was designed to meet this need by enabling the visualization and quantification of dopamine transporter density in the brain.[3][4]

Quantitative Data

The binding characteristics of Altropane to the dopamine transporter have been extensively studied. The following tables summarize key quantitative data from in vitro binding assays.

Table 1: In Vitro Binding Affinity of Altropane for the Dopamine Transporter (DAT)

| Species | Preparation | Radioligand | Parameter | Value (nM) |

| Cynomolgus Monkey | Striatum Homogenate | Unlabeled Altropane | IC₅₀ | 6.62 ± 0.78[5] |

| Cynomolgus Monkey | Striatum Homogenate | [¹²⁵I]Altropane | K D | 5.33 ± 0.55[5] |

| Rhesus Monkey | - | [¹¹C]Altropane | IC₅₀ | 6.62 ± 0.78[6] |

Table 2: In Vitro Binding Site Density and Selectivity of Altropane

| Species | Preparation | Radioligand | Parameter | Value | Selectivity (DAT vs. SERT) |

| Cynomolgus Monkey | Striatum Homogenate | [¹²⁵I]Altropane | Bₘₐₓ | 301 pmol/g tissue[5] | 28-fold[5] |

| Rhesus Monkey | - | [¹¹C]Altropane | - | - | ~25-fold[6] |

Experimental Protocols

Synthesis of Altropane Precursor

General Synthetic Scheme:

Caption: General synthesis of the Altropane precursor.

Methodology:

-

Starting Material: 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane would be used as the starting material.

-

Alkylation: The nortropane derivative would be reacted with an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetonitrile).

-

Reaction Conditions: The reaction mixture would likely be stirred at an elevated temperature to drive the reaction to completion.

-

Purification: The resulting N-allyl precursor would be purified using standard techniques such as column chromatography.

-

Characterization: The structure and purity of the final product would be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Radioiodination of Altropane Precursor with Iodine-123

The radioiodination of the N-allyl precursor to form [¹²³I]Altropane is a crucial step. While a specific protocol for Altropane is not detailed, the radioiodination of similar vinylstannane or boronic ester precursors is well-documented and would likely follow a similar electrophilic substitution mechanism.[7][8]

Radiolabeling Workflow:

Caption: Radiolabeling workflow for [¹²³I]Altropane.

Methodology:

-

Precursor: A suitable precursor, likely a trialkylstannyl or boronic ester derivative of the N-allyl nortropane, would be used.

-

Radioiodination: The precursor would be reacted with no-carrier-added [¹²³I]sodium iodide in the presence of an oxidizing agent, such as Chloramine-T or Iodogen, in a suitable solvent.

-

Quenching: The reaction would be quenched by the addition of a reducing agent like sodium metabisulfite.

-

Purification: The crude reaction mixture would be purified by High-Performance Liquid Chromatography (HPLC) to separate [¹²³I]Altropane from unreacted iodide and other impurities.

-

Quality Control: The radiochemical purity of the final product would be determined by analytical HPLC and/or thin-layer chromatography (TLC). The specific activity would also be calculated.

In Vitro Dopamine Transporter Binding Assay

To determine the binding affinity and selectivity of Altropane, in vitro competitive binding assays are performed using brain tissue homogenates or cells expressing the dopamine transporter.[9][10][11]

Binding Assay Workflow:

Caption: Workflow for an in vitro DAT binding assay.

Methodology:

-

Tissue Preparation: Brain tissue rich in dopamine transporters, such as the striatum, is homogenized in a suitable buffer.

-

Incubation: Aliquots of the homogenate are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [¹²⁵I]Altropane or [³H]WIN 35,428) and varying concentrations of unlabeled Altropane or other competing drugs.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo SPECT Imaging Protocol

Clinical studies have established a protocol for using [¹²³I]Altropane for SPECT imaging in patients with suspected Parkinsonian syndromes.[12]

SPECT Imaging Workflow:

Caption: Clinical workflow for [¹²³I]Altropane SPECT imaging.

Methodology:

-

Patient Preparation: To minimize radiation exposure to the thyroid gland from free [¹²³I]iodide, patients are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.

-

Radiotracer Administration: A sterile solution of [¹²³I]Altropane is administered intravenously. A typical dose used in clinical trials is approximately 5 millicuries (mCi).[12]

-

Uptake Period: Following injection, there is an uptake period of 15 to 20 minutes to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.[12]

-

SPECT Acquisition: The patient is positioned in the SPECT scanner, and images are acquired for approximately 30 minutes.[12]

-

Image Analysis: The acquired data are reconstructed into tomographic images. These images are then visually assessed by trained nuclear medicine physicians. Quantitative analysis, involving the calculation of striatal-to-background ratios, can also be performed to provide a more objective measure of dopamine transporter density.[3]

Mechanism of Action

Altropane acts as a competitive inhibitor of the dopamine transporter. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. In the context of SPECT imaging, the radioiodinated Altropane accumulates in brain regions with high densities of dopamine transporters, primarily the striatum (caudate and putamen). The intensity of the signal detected by the SPECT camera is proportional to the density of available dopamine transporters. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant reduction in DAT density, resulting in a decreased signal in the striatum on an [¹²³I]Altropane SPECT scan.

Signaling Pathway Diagram:

Caption: Altropane's mechanism of action at the synapse.

Conclusion

Altropane has emerged as a valuable tool in the field of nuclear neurology. Its high affinity and selectivity for the dopamine transporter, combined with the favorable imaging characteristics of [¹²³I], make it an excellent radiopharmaceutical for the assessment of the integrity of the dopaminergic system. The use of [¹²³I]Altropane SPECT imaging can aid in the early and differential diagnosis of Parkinsonian syndromes, monitor disease progression, and may play a role in the evaluation of novel therapeutic interventions aimed at modifying the course of these debilitating neurodegenerative disorders. Further research and clinical application of Altropane will continue to enhance our understanding and management of Parkinson's disease and related conditions.

References

- 1. Synthesis of 3H-labeled N-(3-iodoprop-2E-enyl)-2beta-carbomethoxy-3beta-(4-methylphenyl)nortropane (PE2I) and its interaction with mice striatal membrane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid detection of Parkinson's disease by SPECT with altropane: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine transporter SPECT imaging in Parkinson’s disease and parkinsonian disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altropane, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [(11)C, (127)I] Altropane: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Altropane: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Altropane (O-587, IACFT) is a potent and selective phenyltropane-based dopamine reuptake inhibitor. Primarily developed as a radiolabeled imaging agent, it serves as a crucial tool for the in vivo visualization and quantification of the dopamine transporter (DAT) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1][2] This high affinity for DAT makes Altropane an invaluable biomarker for assessing the integrity of the dopaminergic system, particularly in the context of neurodegenerative disorders like Parkinson's disease (PD) and for research in other conditions such as attention deficit hyperactivity disorder (ADHD).[2][3]

This guide provides an in-depth overview of the core pharmacokinetic and pharmacodynamic properties of Altropane, summarizing key data, detailing experimental methodologies, and visualizing its mechanism and application.

Pharmacodynamic Properties

The pharmacodynamics of Altropane are centered on its specific, high-affinity interaction with the dopamine transporter.

Mechanism of Action

Altropane functions as a competitive antagonist at the dopamine transporter (DAT).[4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a critical process for terminating dopaminergic signaling.[1] By binding to DAT, radiolabeled Altropane allows for the external visualization and quantification of DAT density. In conditions such as Parkinson's disease, where dopamine-producing neurons degenerate, the density of DAT is significantly reduced.[1][5][6] This reduction in DAT provides a direct and quantifiable biomarker for the disease's progression.[7]

Caption: Mechanism of Altropane at the dopaminergic synapse.

Binding Affinity and Selectivity

Altropane exhibits high affinity for the dopamine transporter and notable selectivity over the serotonin transporter (5-HT). The E-isomer of Altropane is significantly more potent than the Z-isomer.[8] In vitro studies in primate and human brain tissue have quantified these binding characteristics.

Table 1: In Vitro Binding Properties of Altropane

| Parameter | Species / Tissue | Value | Reference |

| IC₅₀ (E-isomer) | Cynomolgus Monkey (Striatum) | 6.62 ± 0.78 nM | [8][9] |

| IC₅₀ (Z-isomer) | Cynomolgus Monkey (Striatum) | 52.6 ± 0.3 nM | [8] |

| Kₑ | Cynomolgus Monkey (Striatum) | 5.33 ± 0.55 nM | [8] |

| Bₘₐₓ | Cynomolgus Monkey (Striatum) | 301 pmol/g tissue | [8] |

| Kₑ | Human (Putamen) | 4.96 ± 0.38 nM | [5] |

| Bₘₐₓ | Human (Putamen) | 212 ± 41.1 pmol/g tissue | [5] |

| Selectivity (DA:5-HT) | Cynomolgus Monkey | 28-fold | [8] |

In Vivo Effects in Parkinson's Disease

In clinical studies, [¹²³I]Altropane SPECT imaging demonstrates a marked reduction in DAT density in patients with Parkinson's disease compared to healthy controls.[7] The binding is most profoundly reduced in the posterior putamen, with the caudate nucleus being relatively spared, a pattern consistent with the known progression of dopamine neuron loss in PD.[7] In postmortem studies of PD brains, [¹²⁵I]altropane binding was found to be reduced to 13% of normal levels in the putamen and 17% in the caudate nucleus.[5]

Pharmacokinetic Properties

The pharmacokinetic profile of Altropane is characterized by its rapid brain entry and fast metabolism, making it suitable for imaging studies.

Absorption and Distribution

When administered intravenously as a radiopharmaceutical, Altropane rapidly crosses the blood-brain barrier.[8] SPECT and PET images show that it quickly and selectively accumulates in dopamine-rich regions of the brain, particularly the striatum (caudate and putamen).[7][9] Peak accumulation in the striatum is typically observed within 30 minutes of injection, allowing for high-quality images to be acquired in less than two hours.[7][9]

Metabolism and Excretion

Altropane is rapidly metabolized.[7] Plasma analysis following injection of [¹²³I]altropane indicates a swift conversion to more polar metabolites.[7] Similarly, studies with [¹¹C]Altropane in rhesus monkeys showed that 60 minutes after injection, approximately 80% of the circulating tracer was the intact parent compound, with the remainder being polar metabolites.[9] The specific pathways of metabolism and routes of excretion are not extensively detailed in the provided search results but are typical for phenyltropane-based compounds.

Table 2: Key Pharmacokinetic Parameters of Altropane

| Parameter | Details | Finding | Reference |

| Brain Entry | Blood-Brain Barrier Penetration | Rapid | [8] |

| Peak Striatal Accumulation | Time to Cₘₐₓ in Striatum | Within 30 minutes post-injection | [9] |

| Metabolism | Conversion to Metabolites | Rapid conversion to polar metabolites | [7] |

| Parent Compound in Plasma | % Intact at 60 min (Rhesus Monkey) | ~80% | [9] |

| Imaging Window | Optimal time for SPECT/PET | Within 1-2 hours post-injection | [7] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize Altropane.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kₑ) and density of binding sites (Bₘₐₓ) of Altropane for the dopamine transporter in brain tissue.

Protocol:

-

Tissue Preparation: Striatal tissue from cynomolgus monkeys or postmortem human brain is dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl).

-

Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of radiolabeled Altropane (e.g., [¹²⁵I]altropane).

-

Competition Assay: For determining inhibitor potency (IC₅₀), a fixed concentration of radiolabeled Altropane is incubated with varying concentrations of unlabeled Altropane or other competing drugs.

-

Nonspecific Binding: Nonspecific binding is determined in parallel incubations containing a high concentration of a potent DAT inhibitor (e.g., mazindol or cocaine) to saturate the specific sites.

-

Separation: Following incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kₑ and Bₘₐₓ. Competition data are analyzed using nonlinear regression to determine IC₅₀ values.

In Vivo SPECT Imaging in Humans

Objective: To visualize and quantify dopamine transporter density in the human brain.

Protocol:

-

Subject Preparation: Participants undergo a screening evaluation, including physical and neurological exams.[10] To prevent uptake of free radioiodide by the thyroid gland, subjects are administered a thyroid-blocking agent (e.g., potassium iodide) prior to the scan.

-

Radiotracer Administration: A dose of [¹²³I]Altropane (e.g., 5-8 mCi) is administered as an intravenous bolus injection.[11][12]

-

Image Acquisition: Dynamic SPECT images of the brain are acquired over 1.5 to 2 hours using a multi-detector SPECT camera.[7]

-

Blood Sampling: (For quantitative analysis) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma over time.[7]

-

Metabolite Analysis: Plasma samples are analyzed using techniques like HPLC to separate the parent [¹²³I]Altropane from its radioactive metabolites, generating a metabolite-corrected arterial input function.[7]

-

Data Analysis:

-

Time-activity curves (TACs) are generated for regions of interest, typically the striatum (target region) and a reference region with negligible DAT density, such as the occipital cortex.[7]

-

The binding potential (BP), an index of Bₘₐₓ/Kₑ, is calculated. This can be done using kinetic modeling approaches that incorporate the arterial input function (e.g., a linear graphical method for reversible ligands) or simpler reference tissue models.[7]

-

Caption: A typical experimental workflow for Altropane SPECT imaging.

References

- 1. What is Altropane used for? [synapse.patsnap.com]

- 2. Altropane - Wikipedia [en.wikipedia.org]

- 3. Altropane (Boston Life Science) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altropane - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Altropane, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Importance of Technology Transfer | Better World [autm.net]

- 7. Rapid detection of Parkinson's disease by SPECT with altropane: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altropane, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [(11)C, (127)I] Altropane: a highly selective ligand for PET imaging of dopamine transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ALTROPANE® SPECT Imaging in Patients With Parkinson Disease [clinicaltrialsgps.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Altropane Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]

Altropane: A Technical Guide to its Molecular Structure, Synthesis, and Application in Dopamine Transporter Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altropane, a phenyltropane derivative, is a high-affinity and selective ligand for the dopamine transporter (DAT). This property has led to its development as a crucial radiopharmaceutical for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of the dopaminergic system. This technical guide provides an in-depth overview of Altropane's molecular structure, a detailed account of its chemical synthesis, and the experimental protocols for its application in neuroimaging. Quantitative data is summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.

Molecular Structure of Altropane

Altropane, chemically known as 2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl)nortropane, is a cocaine analog.[1] Its core structure is a tropane skeleton, a bicyclic amine, which is substituted at the 2 and 3 positions. The key structural features contributing to its function as a DAT ligand are:

-

2β-carbomethoxy group: This ester functional group is crucial for high-affinity binding to the dopamine transporter.

-

3β-(4-fluorophenyl) group: The presence and substitution of the phenyl ring at this position significantly influence the ligand's affinity and selectivity for DAT over other monoamine transporters.

-

N-(1-iodoprop-1-en-3-yl) group: This N-substituent, particularly the iodine atom, allows for radiolabeling with isotopes such as Iodine-123 for SPECT imaging. The (E)-isomer of the iodopropenyl group has been shown to have higher potency.

The combination of these structural elements results in a molecule with high affinity and selectivity for the dopamine transporter, making it an excellent candidate for in vivo imaging.[1]

Synthesis of Altropane

The synthesis of Altropane can be broadly divided into two main stages: the synthesis of the core nortropane precursor and the subsequent N-alkylation to introduce the iodopropenyl side chain. The precursor, 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, is a derivative of WIN 35,428.

Synthesis of 2β-Carbomethoxy-3β-(4-fluorophenyl)nortropane

A common synthetic route to the nortropane precursor starts from tropinone. The key steps involve the formation of the 3-phenyltropane skeleton and the introduction of the carbomethoxy group.

Experimental Protocol:

-

Grignard Reaction: Tropinone is reacted with a Grignard reagent, such as 4-fluorophenylmagnesium bromide, to introduce the 4-fluorophenyl group at the 3-position. This typically results in a mixture of α and β isomers.

-

Isomer Separation: The desired β-isomer is separated from the α-isomer using chromatographic techniques.

-

Introduction of the Carbomethoxy Group: The keto group at the 2-position of the tropane ring is converted to a β-keto ester. This can be achieved through various methods, including carboxymethylation.

-

Reduction and Esterification: The keto group is then reduced, and the resulting hydroxyl group is esterified to yield the 2β-carbomethoxy-3β-(4-fluorophenyl)tropane.

-

N-Demethylation: The N-methyl group of the tropane is removed to yield the corresponding nortropane derivative, 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane. This step is crucial for the subsequent N-alkylation.

N-Alkylation to Yield Altropane

The final step in the synthesis of the non-radiolabeled Altropane core is the N-alkylation of the nortropane precursor.

Experimental Protocol:

-

Reaction with (E)-1,3-diiodopropene: 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane is reacted with (E)-1,3-diiodopropene in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile.

-

Purification: The resulting Altropane is then purified using chromatographic methods to yield the final product.

Radiosynthesis of [¹²³I]Altropane

For its use in SPECT imaging, Altropane is radiolabeled with Iodine-123. This is typically achieved through an isotopic exchange reaction on a suitable precursor.

Experimental Protocol:

-

Precursor Synthesis: A non-radioactive iodinated Altropane standard is used as the precursor.

-

Radiolabeling: The precursor is reacted with Na[¹²³I] in the presence of an oxidizing agent. The reaction conditions are optimized to achieve high radiochemical yield and purity.

-

Purification: The [¹²³I]Altropane is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted [¹²³I] and other impurities.

Quantitative Data on Altropane Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| Precursor Synthesis | 2β-carbomethoxy-3β-(4-fluorophenyl)nortropane, (E)-1,3-diiodopropene | K₂CO₃, Acetonitrile | Altropane (non-radiolabeled) | Data not available | >95% (typical) |

| Radiosynthesis | Altropane precursor, Na[¹²³I] | Oxidizing agent, buffer | [¹²³I]Altropane | High | >95% (radiochemical) |

Note: Specific yields for the non-radiolabeled synthesis are not consistently reported in the literature and can vary significantly based on the specific methods and scale of the reaction.

Experimental Protocols for SPECT Imaging with [¹²³I]Altropane

[¹²³I]Altropane SPECT imaging is a valuable tool for the assessment of dopamine transporter density in the brain, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Patient Preparation and Administration:

-

Medication Review: Certain medications that may interfere with dopamine transporter binding should be discontinued prior to the scan.

-

Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, patients are typically administered a thyroid-blocking agent, such as a saturated solution of potassium iodide (SSKI), prior to the injection of [¹²³I]Altropane.

-

Radiotracer Administration: A sterile solution of [¹²³I]Altropane (typically 185-370 MBq or 5-10 mCi) is administered intravenously as a bolus injection.[2]

Image Acquisition:

-

Uptake Phase: Following injection, there is an uptake period to allow for the radiotracer to distribute and bind to the dopamine transporters in the brain.

-

SPECT Imaging: Image acquisition is typically performed 60-120 minutes post-injection.[1] The patient's head is positioned in the SPECT scanner, and data is acquired for a specified duration (e.g., 20-30 minutes).

Data Analysis:

-

Image Reconstruction: The acquired projection data is reconstructed to generate transverse, coronal, and sagittal images of the brain.

-

Region of Interest (ROI) Analysis: Regions of interest are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the cerebellum or occipital cortex.

-

Quantification: The specific binding of [¹²³I]Altropane in the striatum is quantified by calculating the ratio of the activity in the striatum to the activity in the reference region. This provides a semi-quantitative measure of DAT density.

Visualizations

Synthesis of Altropane

Caption: Synthetic pathway of Altropane from tropinone.

Experimental Workflow for [¹²³I]Altropane SPECT Imaging

Caption: Workflow for dopamine transporter SPECT imaging with [¹²³I]Altropane.

References

The Role of Altropane in Elucidating Dopamine Dysregulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Altropane, a high-affinity radioligand for the dopamine transporter (DAT), and its critical role in understanding and visualizing dopamine dysregulation in various neurological and psychiatric disorders. Altropane, a cocaine analog, serves as a powerful tool in molecular imaging, enabling the quantification and assessment of DAT density, which is a key biomarker for the integrity of the dopaminergic system.[1] This document details the underlying science, experimental protocols, and data interpretation related to Altropane imaging in the context of Parkinson's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).

Introduction to Dopamine Dysregulation and the Dopamine Transporter

Dopamine is a crucial neurotransmitter that governs a wide array of functions, including motor control, motivation, reward, and cognitive executive functions.[2] The precise regulation of dopamine levels in the synaptic cleft is paramount for normal brain function. The dopamine transporter (DAT) is a presynaptic protein that plays a pivotal role in this regulation by mediating the reuptake of dopamine from the synapse back into the neuron.[2][3]

Dysregulation of this finely tuned system is implicated in the pathophysiology of several debilitating conditions.[2] In Parkinson's disease, a progressive neurodegenerative disorder, the loss of dopamine-producing neurons in the substantia nigra leads to a significant reduction in striatal DAT density.[1][4] Conversely, in ADHD, evidence suggests a potential hyperfunction of the dopaminergic system, with some studies indicating an increased density of DAT in the striatum.[5][6][7]

Altropane: A Selective Radioligand for DAT Imaging

Altropane (2β-carbomethoxy-3β-(4-fluorophenyl)-N-(1-iodoprop-1-en-3-yl) nortropane) is a potent and selective antagonist of the dopamine transporter.[1] Its high affinity and specificity for DAT make it an ideal radiotracer for in vivo imaging using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[4][8] When labeled with a radioisotope, such as Iodine-123 ([¹²³I]) for SPECT or Carbon-11 ([¹¹C]) for PET, Altropane allows for the non-invasive quantification of DAT binding, providing a surrogate measure of the density of presynaptic dopaminergic terminals.[1][7]

Mechanism of Action

Radiolabeled Altropane is administered intravenously and readily crosses the blood-brain barrier. It selectively binds to the dopamine transporter on the presynaptic membrane of dopaminergic neurons. The emitted radiation from the radioisotope is then detected by a SPECT or PET scanner, generating images that reflect the distribution and density of DAT in the brain, particularly in the striatum (caudate and putamen), where dopaminergic innervation is most dense. The level of Altropane binding is directly proportional to the number of available dopamine transporters.[5]

Quantitative Data Presentation

The following tables summarize key quantitative findings from Altropane imaging studies in Parkinson's disease and ADHD, providing a comparative overview of DAT binding in these conditions versus healthy controls.

| Parkinson's Disease | Healthy Controls | Parkinson's Disease Patients | Percentage Reduction | Reference |

| Striatal Binding Potential (BP) | 1.83 ± 0.22 (age-corrected to 25) | 0.83 ± 0.06 | ~55% | [1] |

| [¹²⁵I]Altropane Binding (pmol/g) | 49.2 ± 8.1 (Putamen) | 0.48 ± 0.33 (Putamen) | ~99% | [9] |

| [¹²⁵I]Altropane Binding | Normal | 13% of normal in putamen | 87% | [9] |

| [¹²⁵I]Altropane Binding | Normal | 17% of normal in caudate nucleus | 83% | [9] |

| ADHD | Healthy Controls | ADHD Patients | Percentage Increase | Reference |

| Striatal Binding Potential (SBP) | Mean value | > 2 standard deviations above mean | Not specified | [5] |

| Right Caudate DAT Binding | 2.9 ± 0.13 (age-adjusted) | 3.2 ± 0.7 (age-adjusted) | ~10% | [6] |

Experimental Protocols

The following sections provide detailed methodologies for conducting Altropane imaging studies, synthesized from various clinical trial protocols and research publications.

[¹²³I]-Altropane SPECT Imaging Protocol

This protocol outlines the key steps for performing a SPECT scan to assess DAT density in patients with suspected Parkinson's disease.

Patient Preparation:

-

Obtain written informed consent from the participant.

-

Conduct a thorough medical history and physical examination.

-

Exclude patients with any condition that could interfere with the study, including a history of drug or alcohol abuse.

-

For female participants of childbearing potential, a negative pregnancy test is required.

-

Administer a thyroid-blocking agent (e.g., potassium iodide) prior to the administration of [¹²³I]-Altropane to minimize radiation exposure to the thyroid gland.

Radiotracer Administration and Imaging:

-

Administer a single intravenous (IV) injection of 5-7 mCi of [¹²³I]-Altropane.[5]

-

Commence dynamic SPECT imaging approximately 15 to 20 minutes after the injection.

-

Acquire serial SPECT images over a period of 1.5 to 2 hours.[1][5]

Image Analysis:

-

Reconstruct the acquired SPECT data to generate images of the brain.

-

Define regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.

-

Calculate the striatal binding potential (SBP) or binding potential (BP), which is an indirect measure of the quantity of DATs. This can be calculated using various methods, including kinetic modeling with an arterial input function or simplified reference tissue models.[1]

[¹¹C]-Altropane PET Imaging Protocol

This protocol details the procedure for a PET scan to measure DAT binding, often utilized in research settings for conditions like ADHD.

Patient Preparation:

-

Follow the same initial patient preparation steps as for the SPECT protocol.

-

Participants should typically fast for 4-6 hours prior to the scan to ensure stable metabolic conditions.[10]

-

An intravenous line is inserted for the injection of the radiotracer.[10]

Radiotracer Administration and Imaging:

-

Administer an intravenous bolus injection of [¹¹C]-Altropane.

-

Immediately following the injection, begin dynamic PET image acquisition.

-

Continue imaging for a duration of approximately 90 minutes.

Image Analysis:

-

Reconstruct the dynamic PET data into a series of time-framed images.

-

Co-register the PET images with a structural MRI of the participant's brain for accurate anatomical localization of ROIs.

-

Define ROIs for the striatal subregions (caudate, putamen) and a reference region (e.g., cerebellum).

-

Calculate the DAT binding potential using kinetic modeling approaches, such as the simplified reference tissue model (SRTM) or graphical analysis, which do not require arterial blood sampling.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to dopamine signaling and Altropane imaging workflows.

Caption: Dopamine signaling at the synapse and the site of Altropane action.

Caption: General workflow for Altropane-based molecular imaging studies.

Caption: Logical relationship between DAT density and disease states as measured by Altropane.

Conclusion

Altropane has emerged as an invaluable research and potential diagnostic tool for investigating the role of the dopamine transporter in the pathophysiology of various neurological and psychiatric disorders. Its ability to provide a quantitative measure of DAT density offers a window into the integrity of the presynaptic dopaminergic system. The detailed protocols and summarized data presented in this guide are intended to support researchers, scientists, and drug development professionals in the application of Altropane imaging to further unravel the complexities of dopamine dysregulation and to aid in the development of novel therapeutic interventions. The continued use of Altropane in clinical and research settings promises to enhance our understanding of these debilitating conditions and to improve patient outcomes through more precise and earlier diagnosis.[4]

References

- 1. Rapid detection of Parkinson's disease by SPECT with altropane: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. What is Altropane used for? [synapse.patsnap.com]

- 5. | BioWorld [bioworld.com]

- 6. Further Evidence of Dopamine Transporter Receptor Dysregulation in ADHD: A Controlled PET Imaging Study Using Altropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Further evidence of dopamine transporter dysregulation in ADHD: a controlled PET imaging study using altropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altropane (Boston Life Science) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altropane, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kiranpetct.com [kiranpetct.com]

A Technical Guide to the Initial Studies of Altropane for Parkinson's Disease Diagnosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a significant reduction in the density of dopamine transporters (DAT), which are crucial for regulating dopamine levels in the brain. The ability to accurately visualize and quantify DAT density provides a valuable biomarker for the diagnosis of PD, monitoring disease progression, and assessing the efficacy of therapeutic interventions. Altropane, a potent and selective DAT imaging agent, has emerged as a promising tool for this purpose. This technical guide provides an in-depth overview of the initial studies on Altropane for the diagnosis of Parkinson's disease, focusing on its mechanism of action, quantitative data from early clinical evaluations, and detailed experimental protocols.

Altropane is a radiopharmaceutical agent that binds with high affinity to the dopamine transporter.[1] When labeled with a radioactive isotope such as iodine-123 ([¹²³I]), it can be visualized using single-photon emission computed tomography (SPECT), a widely available and cost-effective imaging modality.[2] Early research has demonstrated Altropane's potential to accurately differentiate individuals with Parkinson's disease from healthy individuals by highlighting the reduction in striatal DAT density.[2]

Mechanism of Action

Altropane is a tropane derivative and a cocaine analog that exhibits high selectivity for the dopamine transporter over other monoamine transporters.[3][4] In Parkinson's disease, the degeneration of dopaminergic neurons leads to a corresponding decrease in the number of available dopamine transporters in the striatum (caudate and putamen).[3]

When [¹²³I]Altropane is administered intravenously, it crosses the blood-brain barrier and binds to the DAT on the presynaptic terminals of dopaminergic neurons. The emitted gamma rays from the iodine-123 isotope are then detected by a SPECT camera, generating images that reflect the density and distribution of DAT in the brain.[3] In individuals with Parkinson's disease, the SPECT images will show reduced [¹²³I]Altropane uptake in the striatum, particularly in the posterior putamen, which is typically the most affected region in the early stages of the disease.[3] This allows for a quantitative assessment of the dopaminergic deficit, aiding in the early and accurate diagnosis of PD.[5]

Quantitative Data from Initial Studies

The following tables summarize the quantitative findings from initial clinical investigations of Altropane in the diagnosis of Parkinson's disease.

| Study Participant Group | Number of Participants (n) | Mean Age (years) | Mean Striatal Binding Potential (BP) (Method 1) ± SD | Mean Striatal Binding Potential (BP) (Method 2) ± SD |

| Healthy Volunteers | 7 | 51 | 1.83 ± 0.22 (age-corrected to 25) | 2.09 ± 0.20 (age-corrected to 25) |

| Parkinson's Disease Patients | 8 | 58 | 0.83 ± 0.06 | 0.84 ± 0.07 |

Data from Fischman AJ, et al. Synapse. 1998.[3] SD: Standard Deviation Binding Potential Method 1: Linear graphical method for reversible receptor ligands.[3] Binding Potential Method 2: Gamma variate function fitting to the (Striatum - Occipital Cortex) tissue time-activity curve.[3]

| Parameter | Value | Study Population |

| Age-Related Decline in Striatal BP | 7.6% per decade | Healthy Volunteers |

| Reduction in Striatal BP in PD Patients | Significantly reduced (p < 0.001) | Compared to Healthy Volunteers |

Data from Fischman AJ, et al. Synapse. 1998.[3]

| Diagnostic Performance Metric | Value | Clinical Trial Phase |

| Overall Accuracy | 98% | Phase II |

| Sensitivity | 96.4% | Phase II |

| Specificity | 100% | Phase II |

Data from a blinded interpretation of Altropane SPECT scans in a Phase II clinical trial.

| In Vitro Binding in Postmortem Brain Tissue | Normal Putamen (pmol/g) ± SD | Parkinson's Disease Putamen (pmol/g) ± SD | Reduction in PD |

| [¹²⁵I]Altropane Binding | 49.2 ± 8.1 | 0.48 ± 0.33 | ~99% |

Data from Madras BK, et al. Synapse. 1998.[1]

Experimental Protocols

Radiosynthesis of [¹²³I]Altropane

While a detailed step-by-step protocol for a specific clinical trial is often proprietary, the general method for radiosynthesis of [¹²³I]Altropane involves an iododestannylation reaction from a corresponding precursor. This method is common for preparing radioiodinated compounds for nuclear medicine applications.

General Steps:

-

Precursor: A non-radioactive precursor molecule containing a trialkyltin group (e.g., tributyltin) at the position where the iodine-123 will be attached is synthesized and purified.

-

Radioiodination: The precursor is reacted with [¹²³I]sodium iodide in the presence of an oxidizing agent (e.g., chloramine-T or hydrogen peroxide) in a suitable solvent. The reaction mixture is heated to facilitate the electrophilic substitution of the tin group with the radioactive iodine.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate the desired [¹²³I]Altropane from unreacted [¹²³I]iodide, the precursor, and other byproducts.

-

Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for human administration. These tests include:

-

Radiochemical Purity: Assessed by HPLC to determine the percentage of the total radioactivity that is in the form of [¹²³I]Altropane. A purity of >95% is typically required.

-

Radionuclidic Purity: Checked to ensure that the radioactivity is predominantly from iodine-123 and not from other iodine isotopes.

-

Specific Activity: The amount of radioactivity per unit mass of the compound is determined. High specific activity is crucial to minimize the administered chemical dose.

-

Sterility and Apyrogenicity: The final product is tested for bacterial contamination and pyrogens to ensure it is safe for intravenous injection.

-

[¹²³I]Altropane SPECT Imaging Protocol

The following is a representative protocol based on initial clinical studies for diagnosing Parkinson's disease.

Patient Preparation:

-

Patients are typically instructed to abstain from medications that could interfere with dopamine transporter binding for a specified period before the scan.

-

Informed consent is obtained from all participants.

Radiotracer Administration:

-

A dose of approximately 5-8 millicuries (185-296 MBq) of [¹²³I]Altropane is administered as a slow intravenous injection.[6][7]

SPECT Image Acquisition:

-

Dynamic SPECT imaging is initiated shortly after the injection of the radiotracer.

-

Images are acquired over a period of 1.5 to 2 hours.[3]

-

A multi-head SPECT camera equipped with high-resolution collimators is used.

-

Data is acquired in a 128x128 matrix over 360 degrees, with multiple projections.

Image Reconstruction and Analysis:

-

The acquired projection data is reconstructed into transverse, sagittal, and coronal slices using filtered back-projection or iterative reconstruction algorithms.

-

Attenuation correction is applied to improve the accuracy of the images.

-

Regions of interest (ROIs) are drawn on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible DAT density, such as the occipital cortex.

-

Time-activity curves (TACs) are generated for each ROI, showing the change in radioactivity concentration over time.

Quantitative Analysis (Binding Potential Calculation):

Two methods have been described for calculating the binding potential (BP), which is a measure of the density of available dopamine transporters:

-

Linear Graphical Method: This method, developed for reversible receptor ligands, utilizes the tissue time-activity curves and a metabolite-corrected arterial input function to calculate the binding potential.[3]

-

Reference Tissue Model: A simplified method where the expression (Striatal TAC - Occipital TAC) is fitted to a gamma variate function. The maximum value of this function is then divided by the occipital TAC at the same time point to estimate the binding potential.[3] This method avoids the need for arterial blood sampling.

Visualizations

Dopamine Transporter Signaling Pathway

The following diagram illustrates the central role of the dopamine transporter (DAT) in dopaminergic neurotransmission and highlights key regulatory mechanisms that are relevant in the context of Parkinson's disease.

Caption: Dopamine transporter (DAT) regulation at the presynaptic terminal.

Altropane SPECT Imaging Workflow for Parkinson's Disease Diagnosis

This diagram outlines the key steps involved in using [¹²³I]Altropane SPECT imaging for the diagnosis of Parkinson's disease, from patient preparation to final image analysis.

Caption: Workflow for Altropane SPECT imaging in Parkinson's diagnosis.

References

- 1. Altropane, a SPECT or PET imaging probe for dopamine neurons: III. Human dopamine transporter in postmortem normal and Parkinson's diseased brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Rapid detection of Parkinson's disease by SPECT with altropane: a selective ligand for dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is Altropane used for? [synapse.patsnap.com]

- 6. Altropane Dose for Imaging Patients With Suspected Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Altropane's Foundational Selectivity for the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altropane, a potent phenyltropane derivative, has emerged as a critical tool in neuroscience research and clinical diagnostics, primarily due to its high binding affinity and remarkable selectivity for the dopamine transporter (DAT). This technical guide provides a foundational overview of Altropane's selectivity profile, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of associated pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of the dopaminergic system and the development of novel therapeutic and diagnostic agents.

Introduction